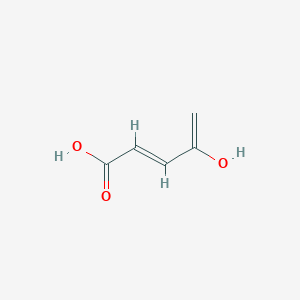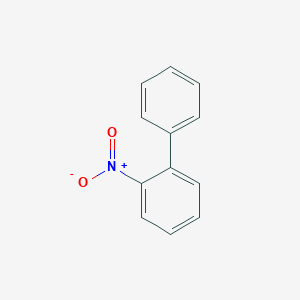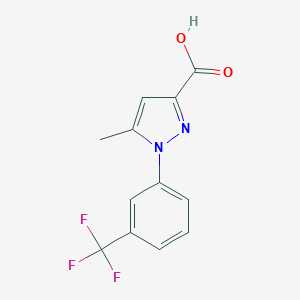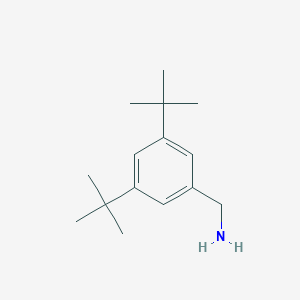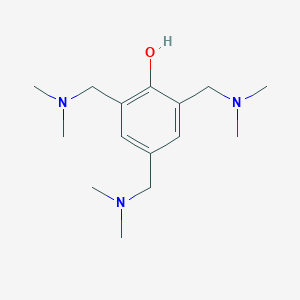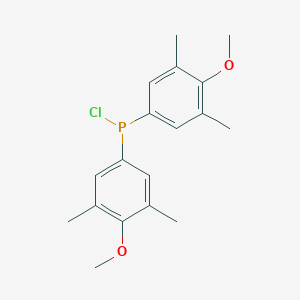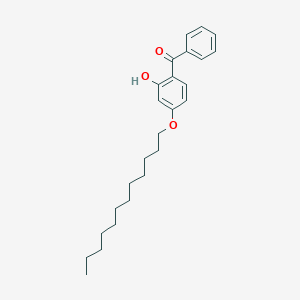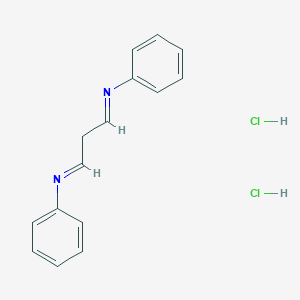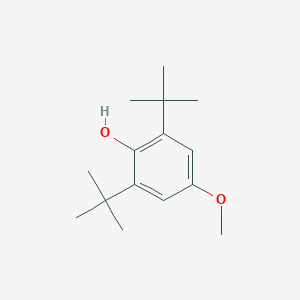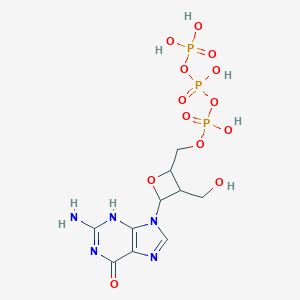
Oxetanocin guanosine triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxetanocin guanosine triphosphate (OGTP) is a synthetic nucleotide analogue that has gained significant attention in recent years due to its potential applications in scientific research. OGTP is a modified form of guanosine triphosphate (GTP), which is a crucial molecule involved in various cellular processes such as protein synthesis, signal transduction, and energy metabolism. The modification of GTP with an oxetane ring in OGTP has resulted in altered biochemical and physiological effects, making it a promising tool for studying cellular processes.
作用机制
Oxetanocin guanosine triphosphate exerts its effects by binding to GTP-binding proteins and mimicking the effects of GTP. However, due to the presence of the oxetane ring, Oxetanocin guanosine triphosphate has altered biochemical and physiological effects compared to GTP. It has been shown to stabilize the active conformation of GTP-binding proteins and enhance their activity. Additionally, Oxetanocin guanosine triphosphate can also act as an inhibitor of GTP-binding proteins, depending on the specific protein and its binding site.
生化和生理效应
Oxetanocin guanosine triphosphate has been shown to have a range of biochemical and physiological effects, including the modulation of protein synthesis, signal transduction, and energy metabolism. It has been shown to enhance the activity of GTP-binding proteins involved in these processes, leading to altered cellular responses. Additionally, Oxetanocin guanosine triphosphate has also been shown to have effects on ion channels and neurotransmitter release, indicating potential applications in neuroscience research.
实验室实验的优点和局限性
Oxetanocin guanosine triphosphate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility in studying various cellular processes. However, there are also limitations to its use, including its cost and the need for specialized expertise in its synthesis and handling. Additionally, the altered biochemical and physiological effects of Oxetanocin guanosine triphosphate compared to GTP may limit its generalizability to other cellular processes.
未来方向
There are several future directions for the use of Oxetanocin guanosine triphosphate in scientific research. One potential area of application is in the study of GTP-binding proteins involved in cancer progression, where Oxetanocin guanosine triphosphate could be used to identify novel therapeutic targets. Additionally, the use of Oxetanocin guanosine triphosphate in neuroscience research could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Parkinson's disease. Finally, the development of new synthetic methods for Oxetanocin guanosine triphosphate could lead to more efficient and cost-effective production, making it more accessible for widespread use in scientific research.
合成方法
The synthesis of Oxetanocin guanosine triphosphate involves the modification of GTP with an oxetane ring at the 4'-position of the ribose sugar. This modification is achieved through a multistep synthetic process, which involves the protection of the 3'-hydroxyl group of GTP, followed by the formation of the oxetane ring using a suitable reagent. The resulting product is then deprotected to obtain Oxetanocin guanosine triphosphate in high yield and purity.
科学研究应用
Oxetanocin guanosine triphosphate has found widespread applications in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a tool to study the structure and function of GTP-binding proteins, which play a crucial role in various cellular processes. Oxetanocin guanosine triphosphate can be used to probe the binding sites and conformational changes of these proteins, providing valuable insights into their mechanism of action.
属性
CAS 编号 |
133386-21-7 |
|---|---|
产品名称 |
Oxetanocin guanosine triphosphate |
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
InChI 键 |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
手性 SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
同义词 |
oxetanocin guanosine triphosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




